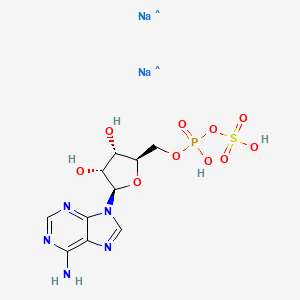
ApsSodiumsalt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ApsSodiumsalt, also known as Adenosine 5’-phosphosulfate sodium salt, is a chemical compound with the molecular formula C10H13N5NaO10PS. It is a derivative of adenosine monophosphate (AMP) and plays a crucial role in various biochemical processes. This compound is primarily used in research and industrial applications due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
ApsSodiumsalt can be synthesized through the phosphorylation of adenosine monophosphate (AMP) using sulfur trioxide or its derivatives. The reaction typically involves the use of a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical synthesis involving the reaction of AMP with sulfur trioxide or its derivatives. The process is optimized for high yield and purity, and involves multiple purification steps such as crystallization and recrystallization to obtain the final product.
化学反应分析
Types of Reactions
ApsSodiumsalt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adenosine 5’-phosphosulfate (APS).
Reduction: It can be reduced to form adenosine monophosphate (AMP).
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Adenosine 5’-phosphosulfate (APS)
Reduction: Adenosine monophosphate (AMP)
Substitution: Various adenosine derivatives depending on the nucleophile used.
科学研究应用
ApsSodiumsalt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds and as a catalyst in polymerization reactions.
Biology: It plays a role in the study of nucleotide metabolism and enzyme kinetics.
Medicine: It is used in the development of pharmaceuticals and as a diagnostic tool in biochemical assays.
Industry: It is used in the production of detergents, cleaning agents, and as a bleaching agent in the textile industry.
作用机制
ApsSodiumsalt exerts its effects through its ability to donate a phosphate group in biochemical reactions. It acts as a substrate for various enzymes, including kinases and phosphatases, which catalyze the transfer of the phosphate group to other molecules. This process is essential for the regulation of various cellular processes, including energy metabolism, signal transduction, and DNA synthesis.
相似化合物的比较
ApsSodiumsalt is similar to other nucleotide derivatives such as:
- Adenosine monophosphate (AMP)
- Adenosine diphosphate (ADP)
- Adenosine triphosphate (ATP)
Uniqueness
This compound is unique due to its ability to act as both a phosphate donor and a sulfate donor in biochemical reactions. This dual functionality makes it a valuable tool in research and industrial applications.
List of Similar Compounds
- Adenosine monophosphate (AMP)
- Adenosine diphosphate (ADP)
- Adenosine triphosphate (ATP)
- Adenosine 5’-phosphosulfate (APS)
属性
分子式 |
C10H14N5Na2O10PS |
|---|---|
分子量 |
473.27 g/mol |
InChI |
InChI=1S/C10H14N5O10PS.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22);;/t4-,6-,7-,10-;;/m1../s1 |
InChI 键 |
AVYOIJBTXNOSSY-IDIVVRGQSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)O)O)O)N.[Na].[Na] |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)O)N.[Na].[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Triethyl[(prop-2-ynoyl)oxy]stannane](/img/structure/B14760847.png)

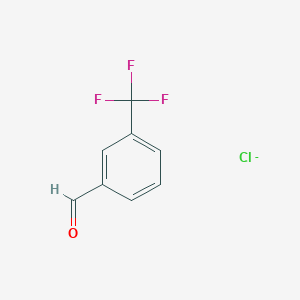
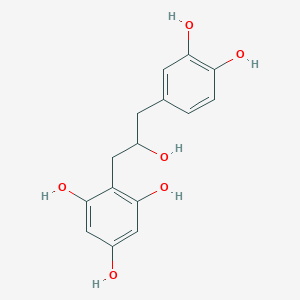
![ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate](/img/structure/B14760866.png)

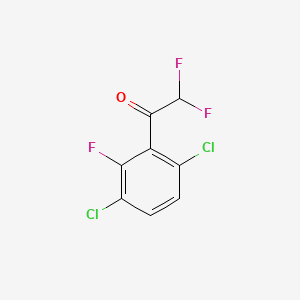
![4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-N,N-dimethylbenzamide](/img/structure/B14760882.png)
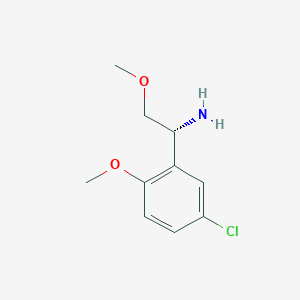

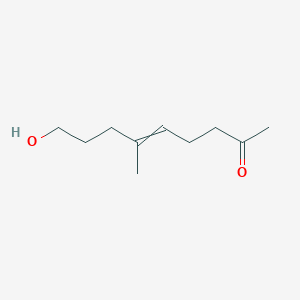
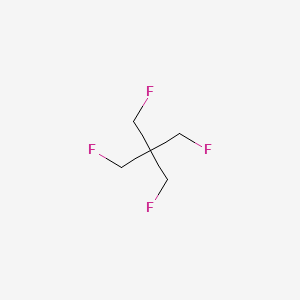
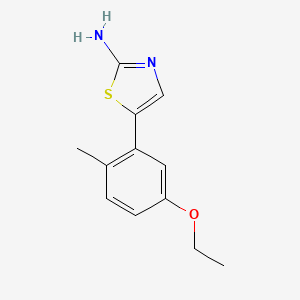
![2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl-](/img/structure/B14760935.png)
